2-(3-Bromo-4-methylphenoxy)acetonitrile
Description
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Properties
IUPAC Name |
2-(3-bromo-4-methylphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMCOEALJFHZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Bromo-4-methylphenoxy)acetonitrile is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₉H₈BrNO
- Molecular Weight : 226.07 g/mol
- CAS Number : 772-59-8
The biological activity of 2-(3-Bromo-4-methylphenoxy)acetonitrile appears to be linked to its ability to interact with various cellular targets. Research indicates that it may influence pathways associated with cell proliferation, apoptosis, and migration, particularly in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of phenoxyacetonitriles exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays using human melanoma (A375) cells showed that 2-(3-Bromo-4-methylphenoxy)acetonitrile can induce cell cycle arrest and apoptosis. The compound was observed to increase the percentage of apoptotic cells significantly (up to 61.4% after 48 hours of treatment) compared to control groups .
- Mechanistic Insights : The compound appears to inhibit cell migration and invasion through the downregulation of matrix metalloproteinases (MMPs) and modulation of the PI3K/NF-κB signaling pathway. Specifically, it was found to decrease the expression of NF-κB and MMP-9, suggesting a mechanism by which it suppresses metastatic behavior in cancer cells .
Case Studies
- In Vivo Studies : Animal models have shown promising results where treatment with 2-(3-Bromo-4-methylphenoxy)acetonitrile led to a dose-dependent reduction in tumor growth in nude mice. This highlights its potential as an effective therapeutic agent against melanoma .
- Safety Profile : Toxicological assessments indicate that the compound exhibits good safety margins in vivo, making it a candidate for further clinical development .
Data Summary
| Biological Activity | Observations |
|---|---|
| Anticancer Activity | Induces apoptosis and cell cycle arrest in A375 cells |
| Mechanism | Inhibits PI3K/NF-κB signaling pathway; reduces MMP expression |
| Antimicrobial Activity | Potential activity against various bacterial strains (needs further investigation) |
| Safety Profile | Good safety observed in animal models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
